(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol
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Overview
Description
(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol is a chemical compound characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, and an ethanol moiety with a fluorine atom
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the effects of halogenated pyridine derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of related compounds.
Medicine
In medicine, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol typically involves the introduction of the fluorine and chlorine substituents onto the pyridine ring, followed by the addition of the ethanol moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of chlorine and fluorine atoms onto the pyridine ring using reagents such as chlorine gas or fluorinating agents.
Alcohol Addition: Addition of the ethanol moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation and nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and other advanced manufacturing techniques could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanol moiety to a carbonyl group.
Reduction: Reduction of the pyridine ring or other functional groups.
Substitution: Replacement of the chlorine or fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions could produce a variety of substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence the compound’s binding affinity and selectivity, while the ethanol moiety may affect its solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol: shares similarities with other halogenated pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and stereochemistry. The presence of both chlorine and fluorine atoms, along with the (1R) configuration, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
(1R)-1-(5-chloro-2-fluoropyridin-3-yl)-2-fluoroethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-4-1-5(6(12)2-9)7(10)11-3-4/h1,3,6,12H,2H2/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAJPBUSGGWSNY-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(CF)O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1[C@H](CF)O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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